5-Bromo-4-chloro-8-fluoroquinoline
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Overview
Description
5-Bromo-4-chloro-8-fluoroquinoline: is a heterocyclic aromatic compound with the molecular formula C9H4BrClFN . It belongs to the quinoline family, which is characterized by a fused benzene and pyridine ring system. The presence of bromine, chlorine, and fluorine atoms in the quinoline structure imparts unique chemical and physical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-8-fluoroquinoline typically involves halogenation reactions. One common method is the direct fluorination of quinoline derivatives, followed by bromination and chlorination. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-4-chloro-8-fluoroquinoline can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Cross-Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids under inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
Chemistry: 5-Bromo-4-chloro-8-fluoroquinoline is used as a building block in organic synthesis. Its unique halogenated structure makes it a valuable intermediate for the synthesis of more complex molecules .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of halogen atoms can enhance its binding affinity to biological targets .
Medicine: The compound is investigated for its potential therapeutic applications, including antibacterial and antimalarial activities. Its structure is similar to other quinoline-based drugs, which are known for their medicinal properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, such as liquid crystals and dyes .
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-8-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound can form strong interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- 5-Bromo-8-fluoroquinoline
- 4-Chloro-8-fluoroquinoline
- 5-Bromo-4-chloroquinoline
Comparison: 5-Bromo-4-chloro-8-fluoroquinoline is unique due to the presence of three different halogen atoms in its structure. This combination of halogens can impart distinct chemical reactivity and biological activity compared to other quinoline derivatives. For example, the presence of fluorine can enhance the compound’s lipophilicity and metabolic stability, while bromine and chlorine can influence its electronic properties and binding interactions .
Properties
IUPAC Name |
5-bromo-4-chloro-8-fluoroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-5-1-2-7(12)9-8(5)6(11)3-4-13-9/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLBEBOKQVNTLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=NC2=C1F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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